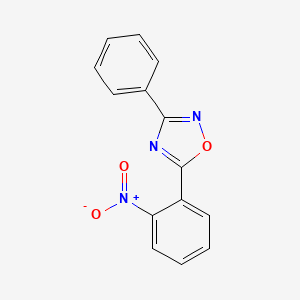![molecular formula C16H16ClN5O2 B3013680 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108823-41-0](/img/structure/B3013680.png)
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a derivative of the pyrazine class, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, the papers do offer insights into similar compounds, which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrazine derivatives has been described using different methods. For instance, a one-pot synthesis approach for 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines has been achieved, where hydrazides react regioselectively with a chloro substituent of a dichloropyrido[2,3-b]pyrazine, followed by an intramolecular cyclization to afford the tricycle structure . Similarly, the synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines from 2-chloro-3-hydrazinylpyrazine and aldehydes using chloramine T as an oxidizing agent has been described, which allows for further diversification through palladium-catalyzed cross-coupling reactions . These methods suggest possible synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a similar compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated using computational methods. The analysis includes potential energy distribution and HOMO and LUMO analysis to determine charge transfer within the molecule . These techniques could be applied to the compound to understand its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of the pyrazine derivatives is highlighted by their ability to undergo further chemical transformations. The presence of a chloro group on the pyrazine ring, as seen in the synthesized compounds, enables access to new synthetic scaffolds through Suzuki–Miyaura and Sonogashira cross-coupling reactions . This suggests that the compound of interest may also be amenable to similar chemical reactions, allowing for the creation of a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly provided, the studies on similar compounds indicate high first hyperpolarizability, suggesting nonlinearity and potential for electron delocalization over the pyrazine ring and carboxamide moiety . The NBO analysis from the related compound indicates that increased electron density at nitrogen and carbon atoms can affect bond lengths and stretching wave numbers . These insights can be extrapolated to predict the physical and chemical properties of the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrazine, such as 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, show significant antimicrobial properties. Patil et al. (2021) synthesized a series of triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. They found compounds with promising growth inhibition properties, highlighting the potential of these derivatives in developing potent antimicrobials (Patil et al., 2021).
Antifungal and Antimycobacterial Properties
A study by Doležal et al. (2010) involved the synthesis of pyrazinamide analogues, including chlorinated N-phenylpyrazine-2-carboxamides, which demonstrated significant antimycobacterial and antifungal effects. This highlights the compound's potential in treating infections caused by Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2010).
Synthesis and Functionalization
The functionalization of derivatives of oxazolo[4,5-b]pyrazines, which includes the compound , has been explored for various applications. Bisballe et al. (2018) described the functionalization of these compounds by deprotometallation, indicating potential for diverse chemical applications (Bisballe et al., 2018).
Biological and Antioxidant Activities
Gilava et al. (2020) synthesized a series of triazolopyrimidines, including compounds similar to 6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, and evaluated their biological and antioxidant activities. This research contributes to understanding the compound's potential in various biological applications (Gilava et al., 2020).
properties
IUPAC Name |
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-21(4-2)16(24)13-14-15(23)18-12(9-22(14)20-19-13)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDKQDDHSWVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

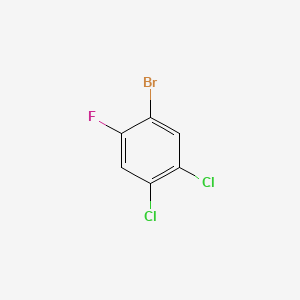
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)
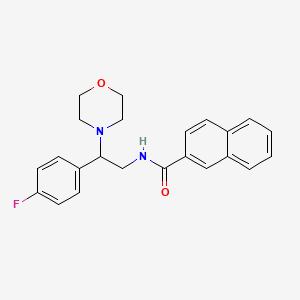
![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)
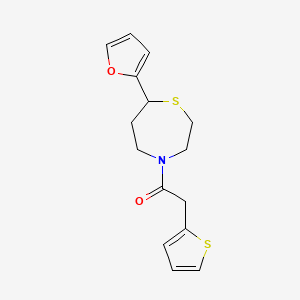
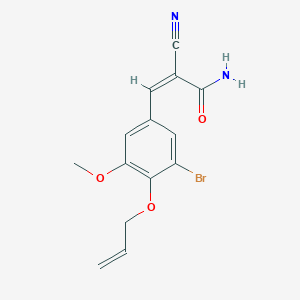
![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)
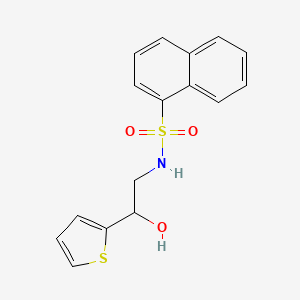
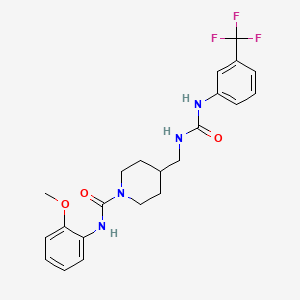
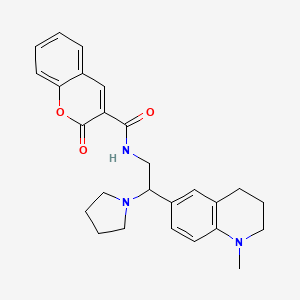
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)
